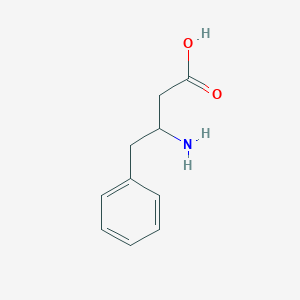

3-Amino-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298932 | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15099-85-1 | |

| Record name | β-Aminobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15099-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-4-phenylbutanoic acid mechanism of action

An In-depth Technical Guide to the Dual-Target Mechanism of Action of 3-Amino-4-phenylbutanoic Acid

Abstract

This compound, commonly known as phenibut, is a neuropsychotropic drug with a multifaceted pharmacological profile, exhibiting anxiolytic, nootropic, and sedative properties.[1] Developed in the Soviet Union in the 1960s, its therapeutic effects stem from a sophisticated, dual-target mechanism of action that distinguishes it from many other central nervous system depressants.[1] This guide provides a detailed technical examination of its molecular interactions, focusing on its primary role as a γ-aminobutyric acid type B (GABA-B) receptor agonist and its secondary, yet highly significant, function as a ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs). We will dissect the stereospecific activities of its enantiomers, delineate the downstream signaling cascades, and present the experimental methodologies that have been pivotal in elucidating this dual mechanism. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding of this compound's core pharmacology.

Introduction: A Phenylated GABA Analogue

This compound is a structural analogue of the principal inhibitory neurotransmitter, GABA.[1] The addition of a phenyl ring to the β-position of the GABA backbone is a critical modification that enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself. It is a chiral molecule, existing as (R)- and (S)-enantiomers, which possess distinct pharmacological activities that are crucial to understanding its overall effect profile.[2][3] While clinically used as a racemic mixture, the (R)-enantiomer is primarily responsible for the GABAergic effects, whereas both enantiomers contribute to its activity at VGCCs.[1][2][4] This dual engagement of two major inhibitory pathways in the central nervous system underpins its unique therapeutic and physiological effects.

Primary Mechanism of Action: GABA-B Receptor Agonism

The most historically established mechanism of action for this compound is its function as a full agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1][5][6]

Stereoselectivity and Receptor Affinity

The pharmacological activity at the GABA-B receptor is almost exclusively attributed to the R-enantiomer.[2][7] Radioligand binding studies have demonstrated that (R)-phenibut has over 100-fold higher affinity for the GABA-B receptor than (S)-phenibut.[1] The affinity of (R)-phenibut is significant, though lower than that of the prototypical GABA-B agonist, baclofen.[2][7]

Downstream Signaling Cascade

As a metabotropic receptor, GABA-B activation does not open an ion channel directly but initiates an intracellular signaling cascade via pertussis toxin-sensitive Gi/o proteins.[6][8] This process involves several key steps:

-

G-Protein Dissociation: Upon agonist binding by (R)-phenibut, the Gαi/o and Gβγ subunits of the associated G-protein dissociate.[6]

-

Effector Modulation: The dissociated subunits interact with downstream effectors.

-

The Gβγ subunit directly inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels, which reduces neurotransmitter (e.g., glutamate) release.[6][8] It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, leading to potassium efflux, hyperpolarization, and a general dampening of neuronal excitability.[5][9]

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[6][8] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and influence gene transcription and the function of other channels.

-

The following diagram illustrates the GABA-B receptor signaling pathway initiated by (R)-phenibut.

Secondary Mechanism of Action: VGCC α2δ Subunit Blockade

More recent evidence has established a second, crucial mechanism of action for this compound: binding to the α2δ auxiliary subunit of voltage-gated calcium channels.[4][10] This action aligns it with the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[1][11]

Non-Stereoselective Binding and Affinity Comparison

Unlike its action at GABA-B receptors, both (R)- and (S)-phenibut bind to the α2δ subunit with similar affinities.[1][4] Compelling research using radiolabeled gabapentin competition assays revealed that the binding affinity of (R)-phenibut for the α2δ subunit is substantially higher—approximately four times greater—than its affinity for the GABA-B receptor.[4][10] This suggests that, particularly at lower therapeutic concentrations, the gabapentinoid-like mechanism may be the dominant pharmacological action.[12]

Functional Consequences of α2δ Binding

The α2δ subunits are essential for the proper trafficking and function of high voltage-activated CaV1 and CaV2 calcium channels.[13][14][15] These channels are critical for the influx of calcium into presynaptic terminals, which is the trigger for neurotransmitter vesicle fusion and release. By binding to the α2δ-1 and α2δ-2 subunits, phenibut is thought to induce a conformational change that reduces the trafficking of the channel complex to the presynaptic membrane and may also alter the channel's biophysical properties.[13][16] The net result is a decrease in presynaptic calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters like glutamate and substance P. This mechanism is believed to be the primary driver of the anti-nociceptive (pain-relieving) effects of phenibut, as these effects are not blocked by GABA-B antagonists.[4][10]

The diagram below shows the location of the α2δ subunit on a voltage-gated calcium channel and the effect of phenibut binding.

Experimental Elucidation of Mechanisms

The dual-target mechanism of this compound has been defined through a combination of binding assays, electrophysiology, and in vivo behavioral studies. Understanding these methodologies is key to appreciating the evidence supporting its pharmacological profile.

Quantitative Data: Binding Affinities

The affinity of a compound for its target is a critical determinant of its potency. This is typically quantified as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. The following table summarizes key affinity data from peer-reviewed studies.

| Compound | Target | Ki (μM) | Source(s) |

| (R)-Phenibut | GABA-B Receptor | 92 ± 3 | [2][7] |

| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | [2][7] |

| (S)-Phenibut | GABA-B Receptor | > 1000 (inactive) | [2][4] |

| Baclofen (comparator) | GABA-B Receptor | 6.0 ± 1 | [2][7] |

| (R)-Phenibut | α2δ Subunit of VGCC | 23 | [4][10] |

| (S)-Phenibut | α2δ Subunit of VGCC | 39 | [4][10] |

| Gabapentin (comparator) | α2δ Subunit of VGCC | 0.05 | [4][10] |

| Baclofen (comparator) | α2δ Subunit of VGCC | 156 | [4][10] |

Data derived from rat brain membrane preparations.

Experimental Protocol: Radioligand Competition Binding Assay

Causality Statement: To determine the binding affinity (Ki) of a test compound (e.g., phenibut) for a specific receptor (e.g., GABA-B), a competition binding assay is performed. This method measures how effectively the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope that has a known high affinity for the target) for binding sites on the receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the calculation of the test compound's affinity.

Step-by-Step Methodology (GABA-B Receptor Assay):

-

Membrane Preparation: Rat brains are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes, which are rich in receptors. The pellet is washed multiple times to remove endogenous GABA.[17] The final pellet is resuspended to a known protein concentration.[18]

-

Assay Incubation: In assay tubes, the membrane preparation is incubated with:

-

A fixed concentration of a selective GABA-B radioligand (e.g., [3H]CGP54626).[2][19]

-

Increasing concentrations of the unlabeled test compound (e.g., R-phenibut).

-

A control for non-specific binding, which contains the radioligand and a very high concentration of an unlabeled agonist (e.g., baclofen) to saturate all specific binding sites.[19]

-

-

Equilibration: The mixture is incubated at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[17][19]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with ice-cold buffer to minimize dissociation of the bound ligand.[18]

-

Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

The logical workflow for this experiment is visualized below.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality Statement: To measure the functional consequences of receptor activation on a neuron's electrical properties, the patch-clamp technique is employed.[20] For example, to confirm that phenibut activates GIRK channels via GABA-B receptors, one can measure the outward potassium current it induces in a neuron and show that this current is blocked by a GABA-B antagonist. This directly links receptor binding to a physiological change in ion flow and neuronal excitability.[20][21]

Step-by-Step Methodology:

-

Slice Preparation: An animal (e.g., mouse) is anesthetized and its brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin brain slices (e.g., 300 µm) containing the region of interest (e.g., cerebellum, hippocampus) are prepared using a vibratome.[21]

-

Cell Visualization: The slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. Individual neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Pipette Positioning: A glass micropipette with a very fine tip (~1 µm), filled with an intracellular recording solution, is carefully guided to the surface of a target neuron using a micromanipulator.[22]

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the small patch of membrane under the pipette.[22]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and physical continuity between the pipette's interior and the cell's cytoplasm.[22]

-

Voltage-Clamp Recording: The neuron's membrane potential is "clamped" to a specific holding voltage by an amplifier. The amplifier injects whatever current is necessary to keep the voltage constant. This injected current is equal and opposite to the current flowing across the cell membrane through open ion channels.

-

Drug Application: Phenibut is applied to the slice via the perfusion bath. If it activates GIRK channels, potassium ions will flow out of the cell, and the amplifier will inject a negative (outward) current to hold the voltage steady. This measured current is a direct readout of the channel activity.

-

Pharmacological Validation: To confirm the current is mediated by GABA-B receptors, a selective antagonist (e.g., CGP35348) is co-applied, which should reverse the phenibut-induced current.

Conclusion

The mechanism of action of this compound is a compelling example of dual-target pharmacology. It functions as a stereoselective agonist at GABA-B receptors, primarily through its (R)-enantiomer, leading to widespread neuronal inhibition via G-protein-mediated signaling.[2][6] Concurrently, and with potentially greater potency, both of its enantiomers bind to the α2δ subunit of voltage-gated calcium channels, a gabapentinoid-like action that reduces presynaptic neurotransmitter release.[4][10] This bimodal mechanism, engaging both metabotropic GABAergic pathways and direct modulation of calcium channel function, provides a robust explanation for its diverse clinical profile, encompassing anxiolysis, sedation, and analgesia. Future research should continue to explore the relative contributions of these two targets to its various behavioral and physiological effects.

References

- Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., Kinloch, R. A., Hendrich, J., Dolphin, A. C., Webb, T., & Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

- Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1830. [Link]

- Wikipedia contributors. (2024, January 5). CACNA2D1. Wikipedia. [Link]

- Wikipedia contributors. (2024, January 8). Phenibut. Wikipedia. [Link]

- Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. PubMed. [Link]

- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29. [Link]

- Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128–134. [Link]

- Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. RSU Research Portal. [Link]

- Benarroch, E. E. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 578-585. [Link]

- Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal. [Link]

- Davies, A., Hendrich, J., Van Minh, A. T., Wratten, J., Douglas, L., & Dolphin, A. C. (2007). Functional biology of the α2δ subunits of voltage-gated calcium channels. Trends in pharmacological sciences, 28(5), 220–228. [Link]

- Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut.

- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in pharmacology (San Diego, Calif.), 75, 53–87. [Link]

- Benarroch, E. E. (2012).

- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]

- Tu, H. P., Chen, Y. T., Chen, Y. C., & Tsai, J. W. (2010). Schematic representation of the signaling pathway mediated by GABA B receptor in CGN neuroprotection.

- Ribosome Studio. (2021, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.11. [Link]

- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.

- Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Scilit. [Link]

- Malmlof, K., Rask, L., Al-Amin, A., Ghavanini, A. A., & Nordstrom, E. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(20), 13076–13086. [Link]

- AskDrugNerds community. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. Reddit. [Link]

- LookChem. (n.d.). Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

- S. Abdollahi, S. J. S. Hakimelahi, G. H. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

- Zyablitseva, E. A., & Pavlova, I. V. (2010). [Influence of GABA agonist phenibut on the neuronal activity and interaction in hippocampus and neocortex in emotionally negative situations]. Zhurnal vysshei nervnoi deiatelnosti imeni I P Pavlova, 60(5), 609–619. [Link]

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

- Irie, T., Fujii, A., Uchida, N., & Goda, H. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European journal of pharmacology, 884, 173437. [Link]

- National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-phenylbutanoic acid.

- Allikmets, L. K., & Rago, L. K. (1983). [Effect of fenibut on the GABA B receptors of the spinal motor neurons]. Biulleten' eksperimental'noi biologii i meditsiny, 95(3), 40–42. [Link]

- Kolb, P. S., Ayaub, E. A., Zhou, W., Yum, V., Dickhout, J. G., & Ask, K. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International journal of biochemistry and cell biology, 61, 45–52. [Link]

- Li, Y., Wang, Y., Zhang, Y., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Metabolomics, 20(1), 47. [Link]

- Zyablitseva, E. A., & Pavlova, I. V. (2010). [Influence of GABA agonist phenibut on the neuronal activity and interaction in hippocampus and neocortex in emotionally negative situations].

- Zyablitseva, E. A., & Pavlova, I. V. (2010). Effects of the GABA Receptor Agonist Phenibut on Spike Activity and Interactions between Neocortex and Hippocampus Neurons in Emotionally Negative Situations. Neuroscience and Behavioral Physiology, 40(8), 839-847. [Link]

- Wiley, J. C., & Cui, W. (2018). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease.

- Sharma, S., & Sharma, P. (2024). Patch Clamps Insertion in Brain. Juniper Publishers. [Link]

- Kodandaramaiah, S. B., Boyden, E. S., & Forest, C. R. (2012, September 4). Automated whole-cell patch clamp electrophysiology of neurons in vivo. YouTube. [Link]

Sources

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.rsu.lv [science.rsu.lv]

- 8. neurology.org [neurology.org]

- 9. m.youtube.com [m.youtube.com]

- 10. science.rsu.lv [science.rsu.lv]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CACNA2D1 - Wikipedia [en.wikipedia.org]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Activity of (S)-Phenibut at Voltage-Gated Calcium Channels

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is recognized for its anxiolytic and nootropic properties.[1][2] While its racemic form and the R-enantiomer are known agonists of the GABA-B receptor, the S-enantiomer, (S)-phenibut, presents a distinct pharmacological profile.[3][4] This guide provides a detailed technical examination of (S)-phenibut's mechanism of action, focusing exclusively on its activity as a gabapentinoid. The core of this activity is its specific binding to the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][6] Unlike its R-enantiomer, (S)-phenibut lacks significant affinity for GABA-B receptors, making it a valuable tool for isolating and studying the therapeutic effects mediated by VGCC modulation.[3][7] We will dissect the molecular interactions, present validated experimental protocols for characterization, and discuss the structure-activity relationships that position the α2-δ subunit as a critical target for neurologic and psychiatric drug development.

Foundational Concepts: Phenibut and Voltage-Gated Calcium Channels

Phenibut: A Tale of Two Enantiomers

Phenibut (β-phenyl-γ-aminobutyric acid) is a chiral molecule existing as (R)- and (S)-phenibut. Historically, its pharmacological activity was attributed primarily to GABA-B receptor agonism.[1][2] However, subsequent research has revealed a dual mechanism, particularly distinguishing the actions of its enantiomers.

-

(R)-Phenibut: Possesses affinity for both GABA-B receptors and the α2-δ subunit of VGCCs.[3][6] Its activity is therefore a composite of these two distinct mechanisms.

-

(S)-Phenibut: Crucially, this enantiomer does not bind to GABA-B receptors but retains affinity for the α2-δ VGCC subunit.[3][7] This stereospecificity makes (S)-phenibut a selective ligand for studying the functional consequences of α2-δ engagement, independent of GABAergic signaling.

Voltage-Gated Calcium Channels (VGCCs) and the α2-δ Subunit

VGCCs are heteromultimeric protein complexes essential for converting membrane depolarization into intracellular calcium signals, which trigger a vast array of physiological processes, including neurotransmitter release, gene expression, and excitation-contraction coupling.[8][9] The core channel is formed by the α1 subunit, but its function, trafficking, and localization are critically regulated by auxiliary subunits, including the intracellular β subunit and the largely extracellular α2-δ subunit.[10][11]

The α2-δ subunit is the primary molecular target for the class of drugs known as gabapentinoids, which includes gabapentin, pregabalin, and phenibut.[5][12] This subunit plays a pivotal role in promoting the trafficking and cell-surface expression of the VGCC complex.[13][14] In pathological states like neuropathic pain, the expression of the α2-δ-1 isoform is often upregulated in dorsal root ganglia and the spinal cord, contributing to neuronal hyperexcitability.[15][16]

Figure 1: VGCC complex with (S)-phenibut binding to the α2-δ subunit.

Molecular Mechanism of Action

The therapeutic action of (S)-phenibut at VGCCs is not that of a simple channel blocker. Instead, it initiates a more complex cascade of events following its binding to the α2-δ subunit.

Binding Affinity and Stereoselectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target. Studies using [³H]-gabapentin to label the α2-δ subunit in rat brain membrane preparations have elucidated the binding affinities (Ki) for phenibut's enantiomers and related compounds. (S)-phenibut binds to the α2-δ subunit with a micromolar affinity that is comparable to its R-enantiomer.[3][7] This contrasts sharply with its negligible affinity for the GABA-B receptor, underscoring its selectivity.[4][5]

| Compound | α2-δ Subunit Ki (μM) | GABA-B Receptor Ki (μM) |

| (S)-Phenibut | 39[3][5] | >1000[5] |

| (R)-Phenibut | 23[3][5] | 92[5] |

| Gabapentin | 0.05[3][7] | >1000[5] |

| Baclofen | 156[3][5] | 6.0[4] |

Table 1: Comparative binding affinities of phenibut enantiomers and related gabapentinoids.

Functional Consequences of α2-δ Binding

The high-affinity binding of gabapentinoids to the α2-δ subunit does not typically cause acute, direct inhibition of calcium currents.[14] Instead, the primary mechanism is believed to be the disruption of VGCC trafficking to the presynaptic membrane.[14][17]

-

Binding Event: (S)-phenibut binds to an exofacial epitope on the α2-δ-1 and α2-δ-2 subunits.[14]

-

Impaired Trafficking: This binding event is thought to trigger endocytosis or otherwise disrupt the forward trafficking of the α2-δ subunit from the endoplasmic reticulum and Golgi apparatus. Because the α2-δ subunit is crucial for chaperoning the entire VGCC complex to the cell surface, this action reduces the number of functional channels at the presynaptic terminal.[10][14]

-

Reduced Neurotransmitter Release: With fewer VGCCs available at the presynaptic terminal, depolarization results in a smaller influx of calcium. This reduction in the presynaptic calcium signal leads to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.[17][18]

-

Decreased Neuronal Excitability: The net effect is a reduction in synaptic transmission and overall neuronal excitability, which underlies the analgesic, anxiolytic, and anticonvulsant effects of gabapentinoids.[19][20]

This mechanism explains a key experimental observation: the effects of gabapentinoids on calcium currents are often only apparent after chronic exposure (hours), as it takes time to impact the protein trafficking and turnover cycle.[14][17]

Figure 2: Proposed mechanism of (S)-phenibut leading to reduced neuronal excitability.

Key Experimental Protocols

Validating the interaction of (S)-phenibut with VGCCs requires a multi-faceted approach, combining biochemical binding assays with functional electrophysiological recordings.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of (S)-phenibut for the α2-δ subunit by measuring its ability to displace a known high-affinity radioligand, such as [³H]-gabapentin.

Causality: The amount of radioligand displaced is directly proportional to the affinity and concentration of the competing test compound ((S)-phenibut). A lower IC50 (and thus Ki) value indicates a higher binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat or porcine cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]-gabapentin (typically near its Kd value), and varying concentrations of (S)-phenibut (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes. Wash the filters immediately with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in wells with only membranes and [³H]-gabapentin.

-

Non-Specific Binding (NSB): Radioactivity in wells containing a high concentration of a non-labeled competitor (e.g., 100 μM unlabeled gabapentin) to saturate all specific binding sites.

-

Specific Binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of (S)-phenibut. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the functional effect of (S)-phenibut on VGCC currents in living cells, typically a neuronal cell line (e.g., SH-SY5Y) or primary neurons transfected to express specific VGCC subunits.[18]

Causality: A reduction in the amplitude of the calcium current following drug application demonstrates a functional antagonism of the channels. The requirement for chronic incubation is a key validation step for the proposed trafficking-based mechanism.[14]

Step-by-Step Methodology:

-

Cell Culture & Transfection: Culture cells on glass coverslips. If necessary, transfect them with plasmids encoding the desired VGCC subunits (e.g., α1B for N-type channels, β, and α2-δ-1).

-

Chronic Incubation: Divide the coverslips into two groups:

-

Control Group: Standard culture medium.

-

Test Group: Culture medium containing a known concentration of (S)-phenibut (e.g., 100 μM). Incubate both groups for 24-48 hours. This duration is critical to observe effects on channel trafficking.[14]

-

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage. Perfuse with an external solution containing a charge carrier (e.g., 10 mM Ba²⁺ instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation) and blockers for Na⁺ and K⁺ channels (e.g., TTX and Cs⁺).

-

Patching: Using a glass micropipette filled with an internal solution (containing Cs⁺ to block K⁺ channels), form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell's membrane potential at a hyperpolarized level (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to activate the VGCCs.

-

Data Acquisition: Record the resulting inward Ba²⁺ currents using an amplifier and data acquisition software.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step for both control and (S)-phenibut-treated cells.

-

Construct a current-voltage (I-V) plot.

-

Compare the maximum peak current between the two groups. A statistically significant reduction in the (S)-phenibut group indicates a functional inhibition of VGCCs.

-

Sources

- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. science.rsu.lv [science.rsu.lv]

- 8. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. [Influence of GABA agonist phenibut on the neuronal activity and interaction in hippocampus and neocortex in emotionally negative situations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intrinsic excitability mechanisms of neuronal ensemble formation | eLife [elifesciences.org]

3-Amino-4-phenylbutanoic acid enantiomers pharmacological effects

An In-depth Technical Guide to the Pharmacological Effects of 3-Amino-4-phenylbutanoic Acid Enantiomers

Abstract

This compound, commonly known as phenibut, is a neuropsychotropic drug utilized in several Eastern European countries for its anxiolytic and nootropic properties.[1][2] As a chiral molecule, it exists in two stereoisomeric forms: (R)-phenibut and (S)-phenibut.[3][4] While clinically administered as a racemic mixture, a growing body of evidence demonstrates that its enantiomers possess distinct and separable pharmacological profiles. This divergence in activity is critical for understanding the compound's overall effects and for guiding future drug development efforts. This technical guide provides a comprehensive analysis of the individual pharmacological effects of (R)- and (S)-phenibut, detailing their molecular mechanisms, receptor interactions, and resultant physiological responses. We will explore the causality behind experimental findings, present detailed methodologies, and offer insights into the therapeutic potential of each enantiomer.

The Critical Role of Stereochemistry in Phenibut's Pharmacology

In drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as receptors and enzymes. This can lead to significant variations in potency, efficacy, and even the nature of the pharmacological effect. Phenibut is a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), with a phenyl ring substitution at the β-position that allows it to cross the blood-brain barrier.[3] The distinct pharmacology of its (R) and (S) forms provides a classic example of stereoselectivity in neuropharmacology. The clinical effects of the racemic mixture are a composite of the actions of both enantiomers, but understanding each one's contribution is essential for refining therapeutic applications.[5]

The Pharmacological Profile of (R)-3-Amino-4-phenylbutanoic acid ((R)-phenibut)

The (R)-enantiomer is largely responsible for the canonical effects associated with racemic phenibut.[5][6] Its activity is primarily mediated through two key molecular targets.

Primary Mechanism: GABA-B Receptor Agonism

(R)-phenibut is a full and direct agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[3][7]

-

Mechanistic Action: Upon binding, (R)-phenibut activates the GABA-B receptor's associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8] Concurrently, the G-protein's βγ subunits directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of high-voltage-activated Ca2+ channels.[7] The resulting efflux of K+ and reduced influx of Ca2+ cause hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neurotransmitter release.

Caption: GABA-B receptor signaling pathway activated by (R)-phenibut.

-

Resultant Pharmacological Effects: This GABA-B agonism is the foundation for (R)-phenibut's anxiolytic, sedative, antidepressant, and antinociceptive (pain-relieving) effects.[9][10] Studies have shown that these effects can be blocked by pretreatment with a selective GABA-B receptor antagonist, such as CGP35348, confirming the receptor's causal role.[9][10]

Secondary Mechanism: α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

Similar to the gabapentinoids (gabapentin and pregabalin), (R)-phenibut also binds to the α2δ auxiliary subunit of voltage-dependent calcium channels.[5][11][12][13] This subunit is crucial for the trafficking and function of the main pore-forming α1 subunit of CaV1 and CaV2 channels.[13]

-

Mechanistic Action: By binding to the α2δ subunit, (R)-phenibut is thought to modulate calcium channel trafficking and reduce their density at the presynaptic terminal. This leads to a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters like glutamate.

-

Resultant Pharmacological Effects: This mechanism is believed to contribute significantly to its antinociceptive effects, particularly in models of chronic and neuropathic pain.[14][15] It may also play a role in its neuroprotective and anticonvulsant properties.[11][16] Research suggests the binding affinity of R-phenibut for the α2δ subunit is approximately four times higher than its affinity for the GABA-B receptor.[15]

The Pharmacological Profile of (S)-3-Amino-4-phenylbutanoic acid ((S)-phenibut)

The (S)-enantiomer presents a much more focused and distinct pharmacological profile compared to its (R)-counterpart.

Primary Mechanism: Selective α2δ Subunit Ligand

The most significant action of (S)-phenibut is its binding to the α2δ subunit of VDCCs, an action it shares with (R)-phenibut at a similar affinity.[3]

-

Mechanistic Action: The mechanism is identical to that described for (R)-phenibut at this target: modulation of calcium channel function leading to reduced excitatory neurotransmitter release.

-

Resultant Pharmacological Effects: Due to this interaction, (S)-phenibut may possess gabapentinoid-like properties, such as efficacy in chronic pain models.[14] Recent studies also suggest that the mitochondrial-protective effects of phenibut, observed in models of traumatic brain injury, are mediated by the α2δ subunit and are therefore produced by both enantiomers.[12]

Lack of GABA-B Receptor Activity

Crucially, (S)-phenibut demonstrates negligible affinity for the GABA-B receptor.[5] The affinity of (R)-phenibut for the GABA-B receptor is over 100 times greater than that of (S)-phenibut.[3] This lack of activity means that (S)-phenibut does not produce the typical GABAergic effects of sedation, muscle relaxation, or anxiolysis associated with the racemic mixture. In numerous pharmacological tests, (S)-phenibut was found to be inactive in models of locomotor depression, antidepressant effects, and acute pain at doses up to 500 mg/kg.[5][9][10]

Comparative Analysis and Data Summary

The differential pharmacology of the enantiomers is most clearly illustrated by comparing their binding affinities and resulting in vivo activities. The pharmacological activity of racemic phenibut is predominantly driven by the (R)-enantiomer's potent action at the GABA-B receptor.[5][9][10]

| Compound | GABA-B Receptor Affinity (Ki, μM) | α2δ VDCC Subunit Affinity (Ki, μM) | Primary Pharmacological Effects |

| (R)-phenibut | 92 ± 3[9][10] | ~23[3] | Anxiolytic, Antidepressant, Antinociceptive, Sedative, Neuroprotective[9][11] |

| (S)-phenibut | >10,000 (effectively inactive)[3] | ~39[3] | Antinociceptive (chronic pain), Mitochondrial protection[12][14] |

| Racemic Phenibut | 177 ± 2[9][10] | Not separately determined | Composite of (R) and (S) effects, dominated by (R)-enantiomer |

| Baclofen (Reference) | 6.0 ± 1[9][10] | Inactive | Potent muscle relaxant, Anxiolytic |

Data synthesized from multiple sources; Ki values represent the concentration required to inhibit 50% of radioligand binding, with lower values indicating higher affinity.

Key Experimental Methodologies

The characterization of phenibut's enantiomers relies on established and validated pharmacological assays. Understanding these protocols is key to interpreting the data.

Radioligand Competitive Binding Assay

This in vitro technique is fundamental for determining the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity (Ki) of (R)- and (S)-phenibut for the GABA-B receptor.

-

Methodology:

-

Tissue Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate a crude membrane preparation rich in receptors.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled GABA-B antagonist (e.g., [3H]CGP54626) and varying concentrations of the unlabeled test compound ((R)-phenibut, (S)-phenibut, or baclofen).

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

-

Causality and Validation: The use of a highly selective radioligand ensures that the binding being measured is specific to the GABA-B receptor. Comparing the results to a known potent agonist like baclofen provides a benchmark for validating the assay's accuracy.

Sources

- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. Phenibut - Wikipedia [en.wikipedia.org]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

- 7. GABAB receptor - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. science.rsu.lv [science.rsu.lv]

- 11. The neuroprotective effects of R-phenibut after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. maze.conductscience.com [maze.conductscience.com]

Assessing the Blood-Brain Barrier Permeability of 3-Amino-4-phenylbutanoic Acid: A Technical Guide for Preclinical Development

Abstract

3-Amino-4-phenylbutanoic acid, commonly known as phenibut, is a GABA analogue with a history of clinical use for its anxiolytic and nootropic effects.[1][2][3] A critical determinant of its central nervous system (CNS) activity is its ability to traverse the highly selective blood-brain barrier (BBB). The addition of a phenyl ring to the GABA structure allows phenibut to cross the BBB more effectively than GABA itself.[1][3][4] This technical guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to thoroughly evaluate the BBB penetration of this compound. We will explore in silico predictive modeling, detail robust in vitro assays for mechanistic insights, and outline definitive in vivo quantification methodologies. This document is designed to serve as a practical, hands-on resource, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a scientifically rigorous assessment of CNS bioavailability.

Foundational Assessment: Physicochemical Properties & In Silico Prediction

Before commencing any wet-lab experiments, a foundational understanding of the molecule's inherent properties is paramount. These characteristics are the primary drivers of passive diffusion, a key mechanism for crossing the BBB, which restricts over 98% of small-molecule drugs from entering the brain.[5][6]

Key Physicochemical Properties

The structure of this compound, a GABA derivative with a phenyl group at the β-position, is the key to its enhanced BBB permeability compared to its parent compound.[4] Its physicochemical properties are summarized below.

| Property | Value | Significance for BBB Penetration | Source |

| Molecular Weight | 179.22 g/mol | Ideal. Molecules under 400-500 Da have a higher probability of passive diffusion across the BBB.[7] | [8][9][10][11] |

| Formula | C₁₀H₁₃NO₂ | Provides basic structural information. | [8][9][10] |

| pKa | ~4.10 (Predicted) | Influences the ionization state at physiological pH (7.4). The presence of both acidic and basic groups makes it a zwitterion, which can impact lipid membrane transit. | [10] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Favorable. TPSA values below 90 Ų are generally associated with good BBB permeability. | [9][12] |

| logP (Octanol/Water Partition Coefficient) | -1.5 (Predicted) | Indicates hydrophilicity. While lipophilicity often aids BBB crossing, this low value suggests that passive diffusion may not be the sole mechanism and that carrier-mediated transport could be involved. | [9] |

-

Causality Insight: The molecule's small size and favorable TPSA are strong indicators for potential BBB penetration. However, the low logP value is a critical flag. It suggests that while some passive diffusion may occur, the molecule is quite hydrophilic. This immediately leads to the hypothesis that its structure, being an amino acid analogue, may allow it to hijack endogenous nutrient transporters at the BBB.

In Silico Predictive Modeling

Computational tools provide a rapid, cost-effective first pass to estimate BBB permeability. These models use vast datasets of known CNS-penetrant and non-penetrant compounds to build predictive algorithms.[13][14]

-

Recommended Tool: SwissADME ([Link]) is a free, robust web tool.

-

Workflow:

-

Obtain the SMILES string for this compound: C1=CC=C(C=C1)C(CC(=O)O)CN[11]

-

Input the SMILES string into the SwissADME web server.

-

Analyze the output, focusing on the "Pharmacokinetics" and "Lipophilicity" sections. The model will provide a binary prediction (Yes/No) for BBB permeation and often a calculated LogBB value.

-

-

Expertise & Trustworthiness: In silico models are predictive, not definitive.[15] A "Yes" prediction from a model like SwissADME, combined with the favorable physicochemical properties, provides a strong rationale to proceed with more resource-intensive in vitro and in vivo testing. A "No" prediction, particularly if driven by factors like high TPSA or molecular weight (not the case here), would prompt a re-evaluation of the project's goals.

In Vitro Evaluation: Mechanistic Insights into Permeability

In vitro models are indispensable for dissecting the mechanisms of BBB transport—distinguishing between passive diffusion and active transport (both influx and efflux).[7][16] They provide a controlled environment that is impossible to achieve in vivo.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a high-throughput, cell-free assay that exclusively measures passive, transcellular permeability.[17] It is a cost-effective method to confirm the potential for passive diffusion predicted by the in silico analysis.[18][19]

-

Causality Insight: By using a synthetic membrane composed of lipids mimicking the brain endothelium, PAMPA isolates the contribution of passive diffusion.[17][20] If the compound shows high permeability here, it confirms its ability to cross lipid bilayers. If permeability is low, it strongly reinforces the hypothesis that a carrier-mediated mechanism is required.

Diagram: PAMPA-BBB Experimental Workflow

Caption: Workflow for the PAMPA-BBB assay.

Step-by-Step Protocol: PAMPA-BBB

-

Membrane Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[18][20]

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute this into a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of ~50 µM. This is the "donor" solution.

-

Assay Setup: Add the donor solution to a 96-well donor plate. Add buffer (Brain Sink Buffer, BSB) to a 96-well acceptor plate.

-

Incubation: Carefully place the lipid-coated filter plate onto the donor plate, creating a "sandwich". This assembly is then placed into the acceptor plate. Incubate for 4-18 hours at room temperature.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for specificity and sensitivity.

-

Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = C x V_A x V_D / ((V_A + V_D) x Area x Time x (C_D(t) - C_A(t))) Permeability is often classified as:

-

High: Pe > 4.0 x 10⁻⁶ cm/s

-

Medium: Pe = 2.0 - 4.0 x 10⁻⁶ cm/s

-

Low: Pe < 2.0 x 10⁻⁶ cm/s

-

Cell-Based Transwell Assays: Probing Active Transport

To investigate the roles of influx and efflux transporters, cell-based models are essential.[21] The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (encoding the P-glycoprotein efflux pump), is a widely used and robust model.[22][23][24]

-

Causality Insight: This assay provides two critical pieces of information. First, the permeability in the apical-to-basolateral (A→B) direction indicates the overall rate of crossing the cell monolayer. Second, by comparing A→B flux to the basolateral-to-apical (B→A) flux, we can calculate an Efflux Ratio (ER). An ER significantly greater than 2 is a strong indication that the compound is a substrate of an efflux pump like P-glycoprotein, which actively removes it from the brain.[23][25]

Diagram: MDCK-MDR1 Transwell Assay Principle

Caption: Bidirectional transport across an MDCK-MDR1 monolayer.

Step-by-Step Protocol: MDCK-MDR1 Assay

-

Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell™ inserts and culture for 4-5 days until a confluent, polarized monolayer is formed.[24]

-

Verify Monolayer Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A high TEER value is indicative of a well-formed barrier.

-

Permeability Assay (A→B): Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

-

Permeability Assay (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.

-

Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .

-

Investigating Specific Transporters: The Role of LAT1

The chemical structure of this compound, being an amino acid analogue, makes it a prime candidate for transport by the Large Neutral Amino Acid Transporter 1 (LAT1 or SLC7A5).[5][26] LAT1 is highly expressed at the BBB and is responsible for transporting essential amino acids like phenylalanine and L-DOPA into the brain.[5][6][27]

-

Experimental Design: To test this hypothesis, the cell-based assay can be repeated in the presence of a known LAT1 inhibitor, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH).

-

Expected Outcome: If this compound is a LAT1 substrate, its A→B permeability will be significantly decreased in the presence of the inhibitor. This provides strong, self-validating evidence for a specific influx mechanism.

In Vivo Quantification: Definitive Measurement of Brain Exposure

While in vitro assays provide mechanistic clues, in vivo studies are the gold standard for quantifying the actual extent of brain penetration under physiological conditions.[22][28][29] The key metric derived from these studies is the brain-to-plasma concentration ratio (Kp) or its logarithmic form, LogBB.

Rodent Pharmacokinetic Study

A time-course study in rodents (typically mice or rats) is performed to understand the dynamics of drug distribution between the blood and the brain.

Diagram: In Vivo Brain Penetration Workflow

Caption: Workflow for in vivo determination of brain-to-plasma ratio.

Step-by-Step Protocol: In Vivo Study

-

Animal Dosing: Administer this compound to a cohort of rats or mice via intravenous (IV) injection to ensure 100% bioavailability.

-

Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), euthanize subgroups of animals.

-

Blood Processing: Collect trunk blood into heparinized tubes. Centrifuge immediately to separate plasma.

-

Brain Processing:

-

Crucial Step (Trustworthiness): Immediately perform transcardial perfusion with ice-cold saline to flush blood from the cerebral vasculature.[30] This prevents overestimation of brain concentration due to residual blood in the tissue.

-

Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

-

Sample Preparation for Analysis: Perform protein precipitation on both plasma and brain homogenate samples (e.g., with acidic acetonitrile) to remove macromolecules that interfere with analysis.[31][32]

-

Bioanalytical Quantification: Develop and validate a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in plasma and brain homogenate.[31][32][33][34]

-

Data Analysis:

-

Calculate the concentration in the brain (ng/g tissue) and plasma (ng/mL).

-

Calculate the Kp value at each time point: Kp = C_brain / C_plasma .

-

For a more comprehensive measure, calculate the area under the curve (AUC) for both brain and plasma concentration-time profiles and determine the ratio: Kp = AUC_brain / AUC_plasma .

-

Data Synthesis and Final Assessment

| Assay Tier | Key Question | Metric | Favorable Result for CNS Penetration |

| In Silico | Does the molecule have drug-like properties for CNS entry? | Physicochemical Parameters, Model Prediction | MW < 500, TPSA < 90, "BBB+ Yes" |

| In Vitro (PAMPA) | Can it cross a lipid membrane via passive diffusion? | Permeability (Pe) | Pe > 4.0 x 10⁻⁶ cm/s (High) |

| In Vitro (MDCK-MDR1) | Is it a substrate for major efflux pumps like P-gp? | Efflux Ratio (ER) | ER < 2.0 |

| In Vitro (Inhibition) | Is it transported by an influx carrier like LAT1? | % Decrease in Papp with Inhibitor | Significant decrease (>50%) |

| In Vivo | What is the overall extent of brain exposure in a living system? | Kp (or LogBB) | Kp > 0.3 (LogBB > -0.5) |

Authoritative Interpretation: Based on existing literature and its chemical structure, this compound is expected to show moderate to low passive permeability in the PAMPA assay due to its hydrophilicity. However, its structural similarity to large neutral amino acids strongly suggests it is a substrate for the LAT1 influx transporter.[5][26][27][36] This would be confirmed by a significant reduction in permeability in cell-based assays when co-incubated with a LAT1 inhibitor. The molecule is not expected to be a significant substrate for P-gp efflux. The final in vivo studies would likely yield a Kp value indicating significant brain penetration, confirming that the carrier-mediated influx mechanism overcomes any limitations in passive diffusion, thereby successfully delivering the compound to the CNS.

Conclusion

This guide outlines a systematic, multi-tiered approach to rigorously characterize the blood-brain barrier penetration of this compound. By logically progressing from in silico prediction to mechanistic in vitro assays and culminating in definitive in vivo quantification, researchers can build a comprehensive and reliable data package. This self-validating workflow, which emphasizes understanding the causality behind transport mechanisms, is critical for making informed decisions in CNS drug discovery and development programs.

References

- Huttunen, K. M., Gynther, M., & Peura, L. (2012). LAT1-mediated Prodrug Uptake: a Way to Breach the blood–brain barrier? Future Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Phenibut: Mechanism and Applications. INNO PHARMCHEM.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Phenibut HCl: Understanding its Mechanism and Effects. INNO PHARMCHEM.

- Gao, F., et al. (n.d.). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PubMed.

- Huttunen, K. M., Gynther, M., & Peura, L. (2012). LAT1-mediated prodrug uptake: a way to breach the blood–brain barrier? Ovid.

- Sivandzade, F., & Cucullo, L. (2021). In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. Journal of Cerebral Blood Flow & Metabolism.

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- Gao, F., et al. (2016). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. ProQuest.

- Singh, S. K., & Chikhale, R. V. (2024). The Multifaceted Role of L-Type Amino Acid Transporter 1 at the Blood-Brain Barrier: Structural Implications and Therapeutic Potential. PubMed.

- Helms, H. C., et al. (2016). Cell-Culture Models of the Blood–Brain Barrier. PubMed Central.

- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.

- Di, L., & Obach, R. S. (2020). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. Nature.

- Gao, F., et al. (2016). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. R Discovery.

- Wikipedia. (n.d.). Phenibut.

- Ahuja, T., et al. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. PubMed Central.

- Tosi, G., et al. (2014). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PubMed Central.

- Zvejniece, L., et al. (2008). Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry. PubMed.

- MySkinRecipes. (n.d.). (R)-3-Amino-4-phenylbutanoic acid.

- Shah, L., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.

- Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. PubMed Central.

- National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). (3R)-3-amino-4-phenylbutanoic acid hydrochloride. PubChem.

- Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies.

- ResearchGate. (n.d.). Interactions of Gabapentin with LAT1 Transporter in Blood Brain Barrier Using Molecular Dynamics.

- Chemsrc. (2023). This compound.

- Pensado, A., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. MDPI.

- ResearchGate. (n.d.). Quantitative analyses of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry.

- Gasper, F., & Schwaninger, A. E. (2023). Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. PubMed.

- Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers.

- Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central.

- Zvejniece, L., et al. (2008). Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry. RSU Research Portal.

- Fischer, H., et al. (2007). In silico prediction models for blood-brain barrier permeation. Semantic Scholar.

- Gasper, F., & Schwaninger, A. E. (2023). Phenibut screening and quantification with liquid chromatography–tandem mass spectrometry and its application to driving cases. ResearchGate.

- Wu, Z., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. PubMed.

- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.

- van Rooy, I., et al. (2011). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PubMed Central.

- de Lange, E. C. M. (2002). How to Measure Drug Transport across the Blood-Brain Barrier. PubMed Central.

- van Rooy, I., et al. (2011). In vivo methods to study uptake of nanoparticles into the brain. PubMed.

- Al-Hashedi, S. A., et al. (2023). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI.

- ResearchGate. (n.d.). Blood-brain barrier–parallel artificial membrane permeation assay (BBB...).

- Singh, A., et al. (2024). Computational Assessment of Lactobacillus helveticus and Bifidobacterium longum Metabolites for Perinatal Depression Therapy. MDPI.

- Eriksson, L., & Tjerkaski, J. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers.

- ChemicalBook. (n.d.). Phenibut CAS#: 1078-21-3.

- ChemBK. (2024). 4-amino-3-phenylbutanoic acid.

- Ronaldson, P. T., & Davis, T. P. (2020). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PubMed Central.

- Cannon, R. E., et al. (2012). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Phenibut. PubChem.

- ChemicalBook. (n.d.). Phenibut | 1078-21-3.

- MCE. (n.d.). Phenibut hydrochloride - Product Data Sheet.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ovid.com [ovid.com]

- 7. mdpi.com [mdpi.com]

- 8. (R)-3-Amino-4-phenylbutanoic acid [myskinrecipes.com]

- 9. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenibut CAS#: 1078-21-3 [m.chemicalbook.com]

- 11. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (3R)-3-amino-4-phenylbutanoic acid hydrochloride | C10H14ClNO2 | CID 24820568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 15. In silico prediction models for blood-brain barrier permeation. | Semantic Scholar [semanticscholar.org]

- 16. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 19. paralab.es [paralab.es]

- 20. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell-Culture Models of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - ProQuest [proquest.com]

- 24. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. The Multifaceted Role of L-Type Amino Acid Transporter 1 at the Blood-Brain Barrier: Structural Implications and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. science.rsu.lv [science.rsu.lv]

- 33. researchgate.net [researchgate.net]

- 34. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Amino-4-phenylbutanoic Acid: From Soviet Cosmonauts to Modern Nootropics

Introduction

3-Amino-4-phenylbutanoic acid, more commonly known as phenibut, is a neuropsychotropic drug with a rich and fascinating history.[1] Developed in the Soviet Union in the 1960s, it was initially intended as an improved tranquilizer for the Soviet space program, designed to reduce the immense stress faced by cosmonauts without impairing cognitive function.[2][3] Today, it occupies a unique space in the global pharmaceutical and supplement landscape. While it remains a prescribed medication in Russia and several other Eastern European countries for conditions ranging from anxiety and insomnia to vestibular disorders, it is not approved for clinical use in the United States and much of Europe.[4] Instead, it is widely available online as a nutritional supplement, touted for its anxiolytic and nootropic (cognitive-enhancing) effects.[5][6]

This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its discovery and historical context, explore its synthesis, dissect its complex pharmacology and mechanism of action, and review its clinical applications and safety profile.

Discovery and Historical Development

A Product of the Soviet Space Race

The story of this compound begins in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR.[7] A team of researchers led by Professor Vsevolod Perekalin synthesized the compound, initially known as phenigamma.[8] The primary motivation for its development was the Soviet space program's need for a tranquilizer that could alleviate the extreme stress of space travel without the sedative side effects of existing medications that could impair a cosmonaut's performance.[2][3] Phenibut was subsequently included in the medical kits of Soviet cosmonauts.[2][3]

Clinical Introduction and Use in the USSR

Following its development and initial use in the space program, phenibut was introduced into clinical practice in the Soviet Union in the 1960s.[7] It was, and continues to be, used to treat a wide array of conditions, including:

-

Anxiety and fear[1]

-

Insomnia[1]

-

Asthenia (weakness or lack of energy)[1]

-

Depression[1]

-

Post-traumatic stress disorder[1]

-

Stuttering and tics[1]

-

Vestibular disorders[1]

-

Alcohol withdrawal syndrome[4]

Chemical Synthesis

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is what is typically used clinically and sold as a supplement. However, research has shown that the pharmacological activity primarily resides in the (R)-enantiomer.[9][10]

Racemic Synthesis

One of the early and common methods for synthesizing racemic phenibut involves a multi-step process starting from readily available precursors.

Experimental Protocol: Racemic Synthesis of this compound

This protocol is a generalized representation of a common synthetic route.

Step 1: Condensation of Benzaldehyde and Nitromethane

-

In a suitable reaction vessel, dissolve benzaldehyde and nitromethane in ethanol at a low temperature (e.g., -5 °C).

-

Slowly add a solution of sodium methoxide in ethanol dropwise while maintaining the low temperature and stirring.

-

Allow the reaction to proceed for several hours.

-

Neutralize the reaction mixture with a solution of hydrochloric acid in ethanol to a pH of 2.

Step 2: Michael Addition with Diethyl Malonate

-

In a separate vessel, prepare a solution of diethyl malonate and sodium methoxide in ethanol at a low temperature.

-

Add this solution to the product from Step 1.

Step 3: Reduction and Cyclization

-

The resulting intermediate is then subjected to catalytic hydrogenation using a catalyst such as Raney nickel. This reduces the nitro group to an amine, which then undergoes intramolecular cyclization.

Step 4: Hydrolysis

-

The cyclized intermediate is hydrolyzed under acidic conditions, typically by refluxing with concentrated hydrochloric acid, to yield this compound hydrochloride.[8]

Caption: Generalized workflow for the racemic synthesis of phenibut.

Enantioselective Synthesis of (R)-Phenibut

Given that the (R)-enantiomer is the more pharmacologically active form, several methods for its enantioselective synthesis have been developed.